molecular formula C12H24NO7P B1447019 (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid CAS No. 1159501-74-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

Cat. No. B1447019
M. Wt: 325.3 g/mol
InChI Key: MGSABLKLLXJFRB-SECBINFHSA-N
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Description

The compound is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a diethoxyphosphoryl group on the alpha carbon. The Boc group is commonly used in peptide synthesis to protect the amino group, and can be removed under acidic conditions . The diethoxyphosphoryl group is less common, but phosphorus-containing compounds are often used in the synthesis of DNA and other biomolecules .


Molecular Structure Analysis

The compound contains an alpha carbon connected to an amino group (protected by a Boc group), a carboxylic acid group, and a diethoxyphosphoryl group. The stereochemistry is indicated as (S), which refers to the configuration of the alpha carbon .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions to reveal the free amino group . The diethoxyphosphoryl group could potentially be hydrolyzed under acidic or basic conditions to give a phosphonic acid derivative .


Physical And Chemical Properties Analysis

Again, without specific data, I can only make general predictions. The compound is likely to be a solid under normal conditions, given the presence of multiple polar groups. It’s likely to be soluble in polar solvents like water and methanol .

Scientific Research Applications

  • Synthesis of Bioisosteres for NMDA Receptor Antagonists

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid has been used in the synthesis of 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines. These compounds are precursors for diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which are bioisosteres of potent NMDA receptor antagonists (Conti et al., 2009).
  • Synthesis of Neuroexcitant Analogues

    • It has been utilized in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
  • Development of Bifunctional Ligands

    • The compound has been used in the development of a new bifunctional cyclen-based ligand, important in the field of chemistry and material science (Řezanka et al., 2008).
  • Key Intermediate in Natural Product Synthesis

    • It serves as a key intermediate in the synthesis of natural products like Biotin, which is involved in the metabolic cycle of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
  • Building Blocks for Polyamide Synthesis

    • This chemical has been used in synthesizing chiral monomers, such as N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor for stereoregular polyamides (Gómez et al., 2003).
  • Synthesis of Antimicrobial Compounds

    • The compound has been used in synthesizing a series of new compounds with notable antimicrobial activities (Pund et al., 2020).
  • Copolymer Synthesis

    • It plays a role in the synthesis of specific copolymers, like poly(styrene-alt-maleic anhydride)-block-poly(styrene), by impacting the polymerization rates (Lessard & Maríc, 2010).

Future Directions

The potential applications of this compound would likely depend on its specific properties and reactivity. It could potentially be used in the synthesis of peptides or other biomolecules, given the presence of the protected amino group and the reactive diethoxyphosphoryl group .

properties

IUPAC Name

(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSABLKLLXJFRB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

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